5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide
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Overview
Description
5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide typically involves several steps. One common method includes the bromination of dibenzofuran followed by the introduction of a methoxy group and subsequent amidation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation using methanol in the presence of a base. The final step involves the formation of the amide bond using reagents like carbodiimides .
Chemical Reactions Analysis
5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Suzuki cross-coupling reactions can be performed using palladium catalysts and boronic acids to introduce various substituents.
Scientific Research Applications
5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial properties.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-tumor effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide can be compared with other benzofuran derivatives such as:
5-bromo-2-methoxybenzofuran: Similar structure but lacks the amide group, which may result in different biological activities.
N-dibenzofuran-3-yl-2-methoxybenzamide: Lacks the bromine atom, potentially affecting its reactivity and biological properties.
2-methoxybenzofuran: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
These comparisons highlight the unique features of this compound, such as the presence of both bromine and amide functionalities, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c1-24-17-9-6-12(21)10-16(17)20(23)22-13-7-8-15-14-4-2-3-5-18(14)25-19(15)11-13/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAIVMLMLKOWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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